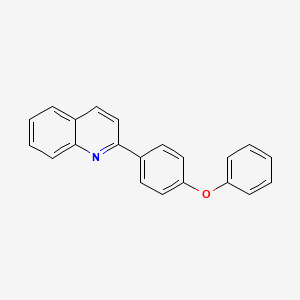
2-(4-Phenoxyphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a phenoxyphenyl group at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural and electronic properties .
作用机制
Target of Action
The primary target of 2-(4-Phenoxyphenyl)quinoline is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .
Mode of Action
This compound interacts with its target by binding to the quinone substrate binding site of mitochondrial complex I . This interaction results in the inhibition of the multisubunit membrane protein . The compound specifically and effectively reduces the mitochondrial complex I-dependent respiration, without affecting the respiratory chain complexes II–IV .
Result of Action
The result of this compound’s action is a significant reduction in mitochondrial complex I-dependent respiration . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . The compound has been nominated as a lead compound for the treatment of Huntington’s disease .
生化分析
Biochemical Properties
2-(4-Phenoxyphenyl)quinoline has been identified as a potent and specific inhibitor of mitochondrial complex I . This interaction with the mitochondrial complex I is critical for its biochemical properties .
Cellular Effects
The inhibition of mitochondrial complex I by this compound can have significant effects on cellular processes. It specifically and effectively reduces the mitochondrial complex I-dependent respiration with no effect on the respiratory chain complexes II–IV .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the quinone substrate binding site of mitochondrial complex I . This binding interaction results in the inhibition of the complex, thereby affecting cellular respiration .
Temporal Effects in Laboratory Settings
The effects of this compound on mitochondrial complex I and cellular respiration have been observed in laboratory settings
Metabolic Pathways
This compound interacts with the metabolic pathway involving mitochondrial complex I . This interaction can affect metabolic flux and metabolite levels within cells.
Subcellular Localization
The subcellular localization of this compound is likely related to its interaction with mitochondrial complex I
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of quinoline derivatives .
化学反应分析
Types of Reactions: 2-(4-Phenoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, sulfuric acid.
Major Products:
- Quinoline N-oxides
- Tetrahydroquinolines
- Halogenated quinoline derivatives
科学研究应用
2-(4-Phenoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
相似化合物的比较
4-N-(2-(4-Phenoxyphenyl)ethyl)quinazoline-4,6-diamine: A potent inhibitor of mitochondrial complex I, showing specificity and effectiveness in reducing mitochondrial respiration.
Quinoline N-oxides: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(4-Phenoxyphenyl)quinoline stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials with specific electronic characteristics .
属性
IUPAC Name |
2-(4-phenoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHQEDQRRLCSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2875176.png)
![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

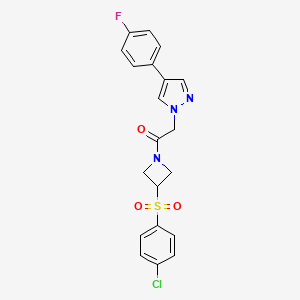

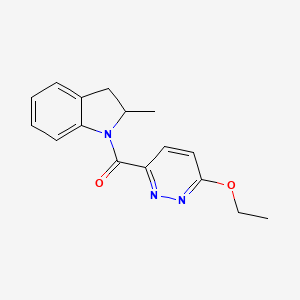
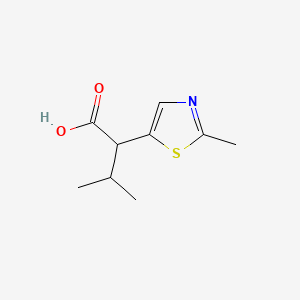
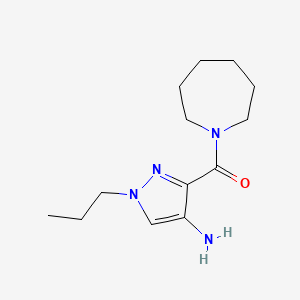
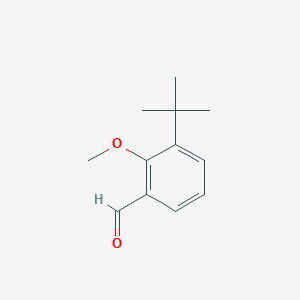
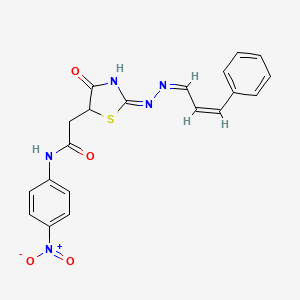
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide](/img/structure/B2875192.png)
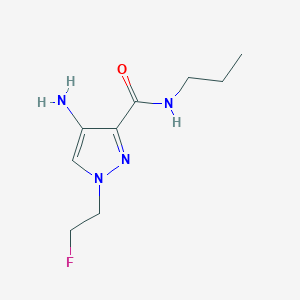
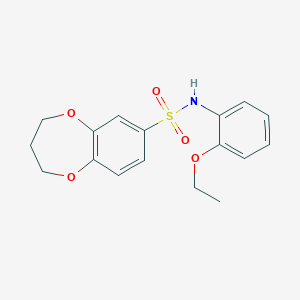
![3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2875198.png)
